molecular formula C31H33N2O6S2- B13732867 4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate CAS No. 16109-97-0

4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate

Cat. No.: B13732867
CAS No.: 16109-97-0
M. Wt: 593.7 g/mol
InChI Key: FBOFCSLSBCNGMH-UHFFFAOYSA-M
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Description

4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate (CAS 1325-44-6), also known as Acid Green 16 or ERIO GREEN B, is a sodium salt with the molecular formula C₃₁H₃₃N₂NaO₆S₂ . It belongs to the triarylmethane dye class, characterized by a naphthalene-2,7-disulfonate backbone conjugated with diethylamino and diethyliminio substituents. The extended π-electron system and sulfonate groups confer high water solubility, making it suitable for applications in textiles, biological staining, and industrial colorants .

Key structural features include:

  • Naphthalene disulfonate core: Enhances polarity and stability.
  • Diethylamino groups: Improve solubility in polar solvents.
  • Conjugated dienylidene system: Responsible for intense absorbance in the visible spectrum (~638–642 nm) .

Properties

CAS No.

16109-97-0

Molecular Formula

C31H33N2O6S2-

Molecular Weight

593.7 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C31H34N2O6S2/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39)/p-1

InChI Key

FBOFCSLSBCNGMH-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the diethylamino phenyl and diethyliminio cyclohexa-2,5-dien-1-ylidene intermediates. These intermediates are then reacted with naphthalene-2,7-disulfonate under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a dye or indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining and labeling techniques to visualize biological samples under a microscope.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fast Green FCF (Disodium 2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate)

  • Core Structure : Benzene sulfonate instead of naphthalene.
  • Key Differences : Lacks the naphthalene disulfonate backbone, reducing molar absorptivity (ε ≈ 900 L·cm⁻¹·mol⁻¹ vs. 1,100 L·cm⁻¹·mol⁻¹ for Acid Green 16) .
  • Applications : Widely used in food and biological staining due to lower toxicity .

Methyl Green (4-[[4-(Dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N-dimethylanilinium chloride-zinc complex)

  • Substituents: Dimethylamino groups instead of diethylamino.
  • Key Differences : Reduced solubility in water due to smaller alkyl chains; zinc chloride complex enhances chromatin affinity in histology .
  • Applications : Nuclear staining in microscopy, unlike Acid Green 16’s broader industrial use .

Brilliant Green ([4-[[4-(Diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium hydrogen sulfate)

  • Core Structure : Cyclohexadienylidene with a single sulfonate group.
  • Key Differences : Lower sulfonation degree reduces water solubility but increases lipid membrane permeability, making it effective in antiseptic formulations .
  • Absorbance : λₘₐₓ ≈ 625 nm, slightly blue-shifted compared to Acid Green 16 .

Physicochemical Properties

Property Acid Green 16 Fast Green FCF Methyl Green Brilliant Green
Molecular Weight 640.73 g/mol 792.85 g/mol 653.23 g/mol 482.56 g/mol
λₘₐₓ (nm) 638–642 620–625 630–635 625
Solubility (Water) >100 mg/mL 50–100 mg/mL 10–20 mg/mL 5–10 mg/mL
Thermal Stability Stable up to 250°C Decomposes at 200°C Stable up to 180°C Decomposes at 150°C

Textile Dyeing

  • Acid Green 16 : Superior wash-fastness due to sulfonate groups binding cellulose .
  • Acid Violet 17 (sodium 3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]iminio]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-anilino]methyl]benzenesulfonate): Higher molecular weight improves silk and wool affinity but reduces brightness .

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